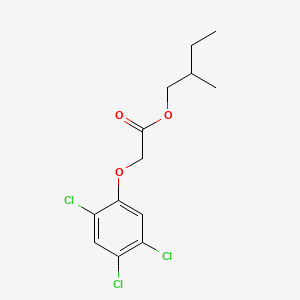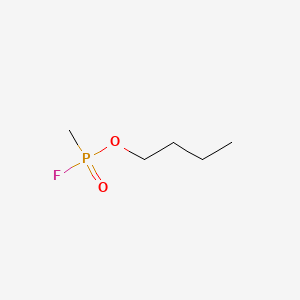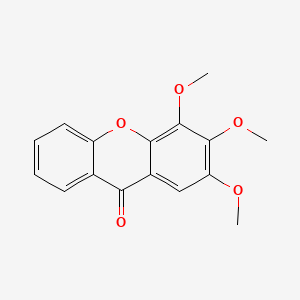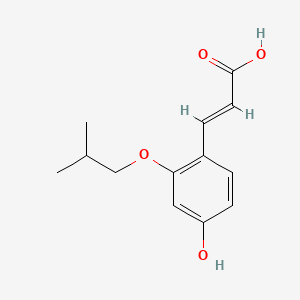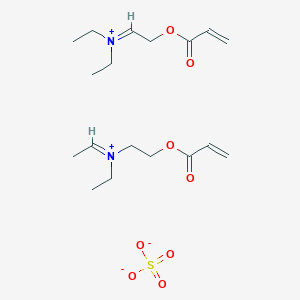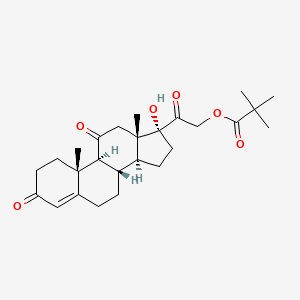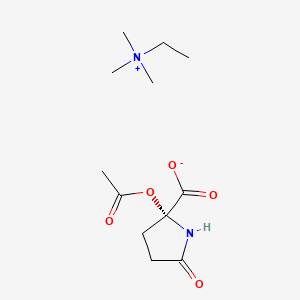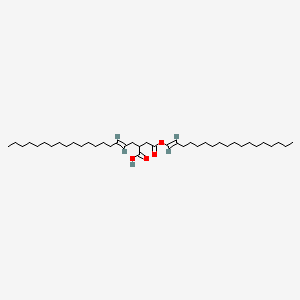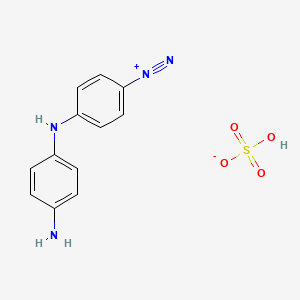
4-((4-Aminophenyl)amino)benzenediazonium hydrogen sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-Aminophenyl)amino)benzenediazonium hydrogen sulphate is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The compound is often used in various chemical reactions due to its ability to form stable intermediates and its reactivity with other compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Aminophenyl)amino)benzenediazonium hydrogen sulphate typically involves the diazotization of 4-((4-Aminophenyl)amino)aniline. The process includes the following steps:
Diazotization: 4-((4-Aminophenyl)amino)aniline is dissolved in an acidic medium, usually hydrochloric acid, and cooled to a temperature between 0-5°C.
Addition of Sodium Nitrite: A solution of sodium nitrite is slowly added to the mixture while maintaining the low temperature. This results in the formation of the diazonium salt.
Precipitation: The diazonium salt is then precipitated by adding a solution of hydrogen sulphate.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated temperature control systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-((4-Aminophenyl)amino)benzenediazonium hydrogen sulphate undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides.
Coupling Reactions: The compound can react with phenols and aromatic amines to form azo compounds, which are widely used as dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium hydroxide. These reactions are typically carried out at low temperatures to prevent decomposition of the diazonium salt.
Coupling Reactions: These reactions often require an alkaline medium, such as sodium hydroxide or potassium carbonate, and are conducted at room temperature.
Reduction Reactions: Reducing agents like sodium borohydride or stannous chloride are used, usually in an acidic medium.
Major Products Formed
Substitution Reactions: Products include halogenated aromatic compounds, phenols, and nitriles.
Coupling Reactions: Azo compounds, which are characterized by their vivid colors and are used in dyeing textiles and other materials.
Reduction Reactions: The primary product is the corresponding aniline derivative.
Applications De Recherche Scientifique
4-((4-Aminophenyl)amino)benzenediazonium hydrogen sulphate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: Employed in the labeling of biomolecules due to its ability to form stable azo bonds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and other colorants for textiles, plastics, and inks.
Mécanisme D'action
The mechanism of action of 4-((4-Aminophenyl)amino)benzenediazonium hydrogen sulphate involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic substitution reactions, coupling reactions, and reduction reactions. These reactions often involve the formation of stable intermediates that can further react to form the desired products.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((4-Aminophenyl)amino)benzenediazonium chloride
- 4-((4-Aminophenyl)amino)benzenediazonium nitrate
- 4-((4-Aminophenyl)amino)benzenediazonium tetrafluoroborate
Uniqueness
4-((4-Aminophenyl)amino)benzenediazonium hydrogen sulphate is unique due to its specific counterion, hydrogen sulphate, which can influence its solubility, stability, and reactivity. Compared to other diazonium salts, it may offer different reactivity profiles and solubility characteristics, making it suitable for specific applications in organic synthesis and industrial processes.
Propriétés
Numéro CAS |
80997-88-2 |
|---|---|
Formule moléculaire |
C12H12N4O4S |
Poids moléculaire |
308.32 g/mol |
Nom IUPAC |
4-(4-aminoanilino)benzenediazonium;hydrogen sulfate |
InChI |
InChI=1S/C12H10N4.H2O4S/c13-9-1-3-10(4-2-9)15-11-5-7-12(16-14)8-6-11;1-5(2,3)4/h1-8,13-14H;(H2,1,2,3,4) |
Clé InChI |
AOQGDHBDOBGLHI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)NC2=CC=C(C=C2)[N+]#N.OS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


